4-((4-Bromobenzyl)oxy)-1H-pyrazole
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Overview
Description
4-((4-Bromobenzyl)oxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-bromobenzyl alcohol with 1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate. The reaction proceeds through the formation of an ether linkage between the 4-bromobenzyl group and the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: 4-((4-Bromobenzyl)oxy)benzaldehyde or 4-((4-Bromobenzyl)oxy)benzoic acid.
Reduction: 4-((4-Benzyl)oxy)-1H-pyrazole.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromobenzyl)oxy)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammatory and neurological diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-1H-pyrazole
- 4-((4-Methylbenzyl)oxy)-1H-pyrazole
- 4-((4-Fluorobenzyl)oxy)-1H-pyrazole
Uniqueness
4-((4-Bromobenzyl)oxy)-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs with different substituents .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMPZNUTLSNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CNN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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